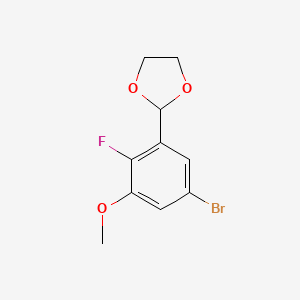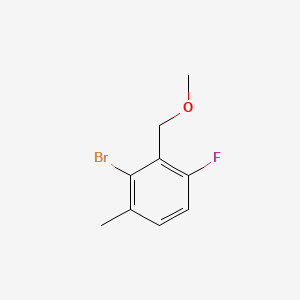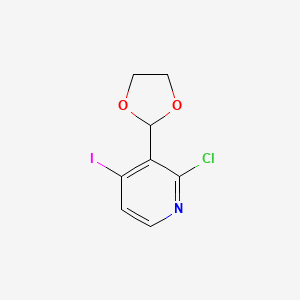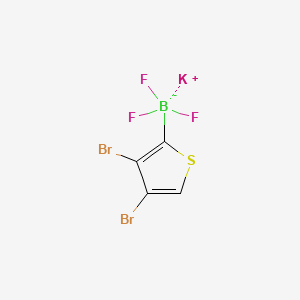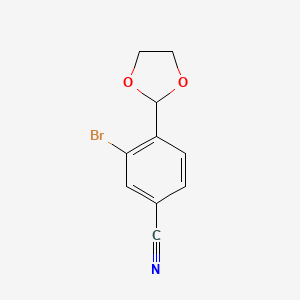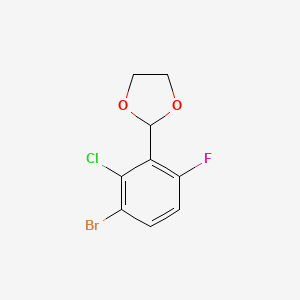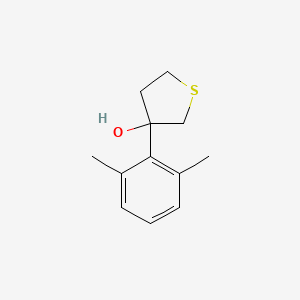
1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one, abbreviated as BTPH, is an organic compound containing a hexan-1-one ring structure with two trifluoromethyl substituents on the phenyl ring. BTPH has been studied extensively due to its interesting properties, such as its low boiling point and its reactivity towards organic compounds. It has been used in a wide range of scientific research applications, including organic synthesis, catalysis, and drug discovery.
Applications De Recherche Scientifique
BTPH has been used in a variety of scientific research applications, such as organic synthesis, catalysis, and drug discovery. It has been used as a reagent for the synthesis of a variety of organic compounds, including amines, ethers, and esters. It has also been used as a catalyst for the synthesis of a variety of compounds, including drugs, polymers, and other materials. Additionally, BTPH has been used in drug discovery research due to its ability to interact with biological systems.
Mécanisme D'action
BTPH has been found to interact with a variety of biological systems, including proteins and enzymes. It has been found to bind to the active sites of enzymes and alter their activity, resulting in changes in the biochemical and physiological processes of the organism. Additionally, BTPH has been found to interact with DNA, resulting in changes in gene expression.
Biochemical and Physiological Effects
BTPH has been found to affect a variety of biochemical and physiological processes in organisms. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, resulting in increased drug efficacy. Additionally, BTPH has been found to interact with proteins involved in signal transduction pathways, resulting in changes in gene expression and cellular differentiation. Finally, BTPH has been found to interact with DNA, resulting in changes in gene expression and regulation.
Avantages Et Limitations Des Expériences En Laboratoire
BTPH is a versatile compound that can be used in a variety of scientific research applications. It has a low boiling point, making it easy to handle in the laboratory, and it is highly reactive, making it ideal for organic synthesis. Additionally, its interactions with biological systems make it ideal for drug discovery research. However, BTPH is highly toxic and should be handled with care in the laboratory.
Orientations Futures
The potential applications of BTPH are vast and varied. In the future, BTPH could be used in the synthesis of a variety of organic compounds, such as pharmaceuticals and polymers. Additionally, BTPH could be used to study the interactions between proteins and enzymes, as well as the interactions between DNA and proteins. Finally, BTPH could be used to study the effects of drugs on biochemical and physiological processes, such as signal transduction pathways.
Méthodes De Synthèse
BTPH is typically synthesized through a reaction between 3,5-dibromotrifluoromethylbenzene and hexan-1-one in the presence of a base catalyst. This reaction proceeds through a nucleophilic aromatic substitution, resulting in the formation of the desired product. The reaction is usually carried out at temperatures of up to 80°C and can be completed within 12-24 hours.
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]hexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6O/c1-2-3-4-5-12(21)9-6-10(13(15,16)17)8-11(7-9)14(18,19)20/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGSJGIXNMBDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Bis(trifluoromethyl)phenyl)hexan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

